Sacubitril-d4

Description

Rationale for Deuterium (B1214612) Labeling at Specific Positions in Sacubitril-d4

Chemical Stability Considerations of Deuterated Bonds

Deuterium-carbon (C-D) bonds are generally stronger than their hydrogen-carbon (C-H) counterparts. This increased bond strength can lead to kinetic isotope effects, influencing reaction rates and metabolic pathways. However, for the purpose of analytical standards, the C-D bond is considered stable under typical laboratory conditions and during sample processing medchemexpress.comcore.ac.uk. This compound is reported to have a stability of "≥ 4 years" caymanchem.com, indicating its robust nature for long-term use in research and analytical applications. This inherent stability ensures that the deuterated standard remains intact and reliable throughout various experimental procedures.

Impact on Molecular Weight and Spectroscopic Signature

The strategic placement of deuterium atoms in this compound results in a predictable alteration of its molecular weight and, consequently, its spectroscopic signature, particularly in mass spectrometry.

Table 1: Molecular Weight Comparison

| Compound | Molecular Formula | Approximate Molecular Weight ( g/mol ) |

| Sacubitril (B1662468) | C₂₄H₂₉NO₅ | 411.5 |

| This compound | C₂₄H₂₅D₄NO₅ | 415.5 |

The four deuterium atoms incorporated into this compound increase its molecular weight by approximately 4 Da compared to the non-deuterated Sacubitril caymanchem.comclearsynth.comnih.govpharmaffiliates.commedchemexpress.comsimsonpharma.comlgcstandards.com. This mass difference is critical for its application in mass spectrometry-based analyses. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound produces fragment ions that are shifted by +4 Da relative to those of Sacubitril. This distinct mass spectral response enables the selective monitoring of the internal standard, differentiating it from the analyte even within complex biological samples vulcanchem.com. This characteristic is fundamental for accurate quantification using isotope dilution techniques.

Current Research Landscape for this compound

The primary utility of this compound in current research is its function as an internal standard in analytical methodologies, predominantly for the quantification of Sacubitril and its active metabolite, Sacubitrilat (LBQ657), in various biological matrices such as plasma, urine, and tissue samples caymanchem.comvulcanchem.comclearsynth.comveeprho.com.

Table 2: Key Applications of this compound in Research

| Application Area | Description |

| Analytical Method Development & Validation | Essential for establishing sensitive and specific LC-MS/MS methods. It aids in assessing selectivity, specificity, linearity, accuracy, precision, extraction recovery, and matrix effects, ensuring methods meet regulatory guidelines vulcanchem.comclearsynth.com. |

| Pharmacokinetic (PK) Studies | Used to accurately track the absorption, distribution, metabolism, and excretion (ADME) of Sacubitril and its metabolites in vivo. It helps in understanding drug disposition and half-life in various physiological conditions vulcanchem.comveeprho.com. |

| Metabolic Studies | Facilitates the investigation of Sacubitril's metabolic pathways and the identification of metabolites. Researchers utilize this compound to study drug metabolism across different patient populations or in cases of drug-drug interactions vulcanchem.com. |

| Therapeutic Drug Monitoring (TDM) | Enables precise quantification of Sacubitril/Sacubitrilat levels in patient samples, which is crucial for optimizing therapeutic efficacy and ensuring patient safety, particularly in clinical trials and in pediatric populations veeprho.comnih.gov. |

| Biomarker Quantification | Supports studies where Sacubitril or its metabolites are used as biomarkers, ensuring reliable and reproducible measurements. |

| Quality Control (QC) | Utilized in Quality Control applications for Abbreviated New Drug Applications (ANDA) and commercial production of Sacubitril, ensuring product consistency and purity clearsynth.com. |

The development of robust bioanalytical methods for drugs like Sacubitril/Valsartan, which are critical in treating conditions such as heart failure, heavily relies on the availability of high-quality stable isotope-labeled internal standards nih.govvulcanchem.comnih.gov. This compound's role in these analytical workflows is indispensable, contributing to the reliable data generation required for clinical decision-making and pharmaceutical development. Its use ensures that variations in sample preparation, extraction efficiency, and instrument response are accounted for, leading to more accurate and precise quantification of the analyte.

Structure

2D Structure

3D Structure

Properties

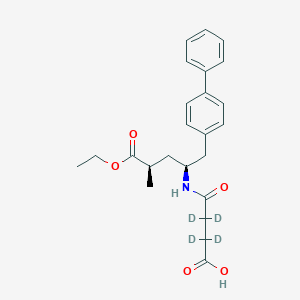

IUPAC Name |

2,2,3,3-tetradeuterio-4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m1/s1/i13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNXFZCZUAOOQC-JCZLLWNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C[C@@H](C)C(=O)OCC)C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Derivatization of Sacubitril D4

Strategies for Deuterium (B1214612) Incorporation in Organic Synthesis

The incorporation of deuterium into organic molecules can be broadly categorized into two main approaches: isotopic exchange and de novo synthesis using deuterated precursors. For Sacubitril-d4, the latter is generally preferred for achieving high site-specificity and isotopic purity.

Isotopic Exchange Methods for Specific Deuteration

Isotopic exchange relies on the reversibility of certain chemical bonds, allowing for the substitution of protium (B1232500) (¹H) with deuterium (²H) using deuterated solvents or reagents. While effective for labile protons (e.g., those alpha to carbonyl groups or in hydroxyl/amine functionalities), achieving site-specific deuteration at the succinyl methylene (B1212753) groups of Sacubitril (B1662468) via simple exchange is challenging. Such methods often require harsh conditions that can lead to degradation or scrambling of deuterium to other positions. Therefore, direct isotopic exchange on the pre-formed Sacubitril molecule is less likely to be the primary method for producing this compound with the specified labeling pattern and high isotopic purity.

De novo Synthesis with Deuterated Precursors

De novo synthesis involves building the target molecule from smaller, specifically deuterated building blocks. This strategy offers superior control over the location and isotopic enrichment of deuterium atoms. For this compound, this approach centers on preparing the succinyl fragment with the desired tetradeuteration.

One common method involves the synthesis of the deuterated succinyl moiety through reactions that incorporate deuterium at specific sites. For instance, a patent describes that compounds with a -CHD-CHD- structure can be prepared from fumaric acid via hydrogenation with deuterium gas (D₂). google.com This implies that deuterated fumaric acid or a similar unsaturated precursor could be reduced using D₂ to yield the 2,2,3,3-tetradeuterio succinyl fragment, which is then incorporated into the Sacubitril structure.

Synthetic Pathways for this compound Precursors

The synthesis of this compound requires the preparation of the deuterated succinyl precursor, which is then coupled with the appropriate Sacubitril backbone. The synthesis of the Sacubitril backbone itself is complex due to the presence of two stereocenters.

Stereoselective Synthesis Approaches

Sacubitril has a defined stereochemistry at its C2 and C4 positions, specifically (2R,4S). medchemexpress.comvivanls.com Synthetic routes must therefore incorporate stereoselective steps to ensure the correct enantiomer is produced. Common strategies employed in the synthesis of Sacubitril, which are adapted for this compound, include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as L-(S)-ethyl lactate, to introduce one of the stereocenters. google.com

Asymmetric Synthesis: Employing chiral catalysts, reagents, or auxiliaries to create new stereocenters with high enantioselectivity or diastereoselectivity. Techniques like asymmetric alkylation, asymmetric hydrogenation, or chiral amine transfer (CAT) reagents have been reported. acs.orgresearchgate.net

Biocatalysis: Utilizing enzymes to catalyze specific transformations with high stereoselectivity, which can be advantageous for constructing chiral centers efficiently. google.com

The deuterated succinyl moiety is typically introduced via an amide coupling reaction with an amine-containing intermediate of the Sacubitril backbone, ensuring the stereochemistry of the backbone is maintained.

Control of Deuteration Sites and Purity

Achieving precise control over the deuteration sites and high isotopic purity (often ≥99% atom D) is critical for this compound, especially when used as an analytical standard. google.com

Site-Specific Incorporation: The synthesis of the 2,2,3,3-tetradeuterio succinyl moiety is typically achieved by using deuterated reagents or building blocks specifically designed for this purpose during the synthesis of the succinyl fragment. simsonpharma.compharmaffiliates.comnih.gov

Minimizing Protium Contamination: Synthetic routes are designed to avoid conditions that could lead to the exchange of deuterium with protium. This includes careful selection of solvents and reagents, particularly in steps involving the deuterated fragment. google.com

Purification: Rigorous purification, often employing High-Performance Liquid Chromatography (HPLC), is essential to isolate this compound with the required chemical and isotopic purity. daicelpharmastandards.com

Characterization of Synthetic this compound

The identity, structure, chemical purity, and isotopic enrichment of synthesized this compound must be thoroughly verified using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Confirms the absence of signals corresponding to the deuterated protons in the succinyl moiety and verifies the expected signals for the rest of the molecule. daicelpharmastandards.com

²H NMR: Directly detects and confirms the presence and location of deuterium atoms.

¹³C NMR: Provides information on the carbon backbone and can show shifts in carbons directly bonded to deuterium. daicelpharmastandards.com

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): Crucial for determining the exact molecular weight, which will be approximately 4 Da higher than unlabeled Sacubitril, confirming the d4 labeling. daicelpharmastandards.com

LC-MS/MS: Widely used for quantification and confirmation of identity, especially when this compound serves as an internal standard in biological samples.

High-Performance Liquid Chromatography (HPLC):

Used to assess the chemical purity of the synthesized compound. daicelpharmastandards.com

LC-MS can also be employed to evaluate isotopic purity and identify any partially deuterated or undeuterated impurities.

Infrared (IR) Spectroscopy: Can provide supplementary structural data, although spectral differences due to deuteration may be subtle. daicelpharmastandards.com

A Certificate of Analysis (CoA) typically accompanies this compound, detailing the results of these characterization methods and confirming its suitability for research applications. daicelpharmastandards.combdg.co.nz

Advanced Analytical Methodologies Utilizing Sacubitril D4

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has become the definitive technique for the analysis of pharmaceuticals in biological fluids due to its high sensitivity, selectivity, and speed. In this context, Sacubitril-d4 is indispensable for ensuring the accuracy of results.

A robust LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection to ensure that the analytes of interest are efficiently separated from matrix components and sensitively detected.

Effective chromatographic separation is crucial for minimizing matrix effects and ensuring accurate quantification. Research has led to the development of efficient separation protocols using reversed-phase liquid chromatography.

In one validated method, chromatographic separation was achieved on an Ultimate® XB-C18 column (2.1 × 50 mm, 3.5 μm) maintained at a temperature of 40 °C. scielo.brresearchgate.netscielo.br The mobile phase consisted of a gradient elution system using 5 mM ammonium acetate and 0.1% formic acid in water as mobile phase A and acetonitrile as mobile phase B. scielo.brresearchgate.netscielo.br The flow rate was maintained at 0.4 mL/min. scielo.brscielo.br The optimization of the mobile phase was critical; the addition of 0.1% formic acid was found to promote the formation of the protonated molecular ions ([M+H]+), while 5 mM ammonium acetate helped to achieve a symmetrical peak shape for Sacubitril (B1662468). scielo.brscielo.br Furthermore, acetonitrile was chosen over methanol as the organic component of the mobile phase because it provided a significant improvement in the signal response for the analytes. scielo.br

Another study utilized an X Select HSS T3 column (2.1 × 100 mm, 5 µm) with an isocratic mobile phase composed of a 0.1% formic acid aqueous solution and 0.1% formic acid in acetonitrile, achieving a total run time of 3.0 minutes. nih.gov

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Ultimate® XB-C18 (2.1 × 50 mm, 3.5 μm) scielo.brresearchgate.netscielo.br | X Select HSS T3 (2.1 × 100 mm, 5 µm) nih.gov |

| Mobile Phase A | 5 mM Ammonium Acetate and 0.1% Formic Acid in Water scielo.brresearchgate.netscielo.br | 0.1% Formic Acid in Water nih.gov |

| Mobile Phase B | Acetonitrile scielo.brresearchgate.netscielo.br | 0.1% Formic Acid in Acetonitrile nih.gov |

| Elution Mode | Gradient scielo.brresearchgate.net | Isocratic nih.gov |

| Flow Rate | 0.4 mL/min scielo.brscielo.br | Not Specified |

| Column Temperature | 40 °C scielo.brscielo.br | Not Specified |

The detection of Sacubitril and this compound is typically performed on a triple quadrupole mass spectrometer. scielo.brscienceopen.com An electrospray ionization (ESI) source operating in the positive-ion mode is commonly used, as it provides a strong and stable signal for the analytes. scielo.brscielo.br

Detection is achieved using the Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. scielo.brscielo.br For this compound, the optimized MRM transition was the precursor ion at m/z 416.3 fragmenting to the product ion at m/z 266.2. researchgate.net The source parameters were optimized to maximize the response, with typical values being: curtain gas at 30 psi, collision-activated dissociation gas at 7 units, nebulizer gas at 55 psi, heater gas at 60 psi, ion source temperature at 650 °C, and an ion spray voltage of 4000 V. scielo.brscielo.br

| Parameter | Setting |

|---|---|

| Ionization Source | Electrospray Ionization (ESI), Positive Mode scielo.brscielo.br |

| Detection Mode | Multiple Reaction Monitoring (MRM) scielo.brscielo.br |

| MRM Transition (this compound) | m/z 416.3 → 266.2 researchgate.net |

| Ion Spray Voltage | 4000 V scielo.brscielo.br |

| Temperature | 650 °C scielo.brscielo.br |

| Nebulizer Gas (GS1) | 55 psi scielo.brscielo.br |

| Heater Gas (GS2) | 60 psi scielo.brscielo.br |

| Curtain Gas (CUR) | 30 psi scielo.brscielo.br |

| Collision Gas (CAD) | 7 units scielo.brscielo.br |

Method validation is performed to demonstrate that the analytical procedure is suitable for its intended purpose. The use of this compound as an internal standard is integral to achieving a successfully validated method according to regulatory guidelines.

The linearity of the method is established by analyzing calibration standards at several concentration levels. In a validated method for human plasma, the calibration curve for Sacubitril was linear over the concentration range of 2.00 to 4000 ng/mL. scielo.brscielo.brscienceopen.com Another study demonstrated linearity over a range of 0.5 to 5000 ng/mL. nih.gov The performance of the calibration curves consistently showed excellent correlation, with coefficients of determination (r²) greater than 0.99. scielo.br

Accuracy and precision are determined by replicate analyses of quality control (QC) samples at different concentration levels on the same day (intra-day) and on different days (inter-day). For a method analyzing Sacubitril in pediatric patients, the intra- and inter-day accuracy ranged from 93% to 108%. nih.gov The precision, expressed as the relative standard deviation (RSD), for the same method ranged from 2.0% to 5.1%. nih.gov These results fall within the acceptable limits set by regulatory bodies, confirming the method's reliability. scielo.brscienceopen.com

| Validation Parameter | Finding | Source |

|---|---|---|

| Linearity Range | 2.00 - 4000 ng/mL | scielo.brscielo.brscienceopen.com |

| Linearity Range | 0.5 - 5000 ng/mL | nih.gov |

| Correlation Coefficient (r²) | > 0.99 | scielo.br |

| Intra- & Inter-day Accuracy | 93% - 108% | nih.gov |

| Intra- & Inter-day Precision (%RSD) | 2.0% - 5.1% | nih.gov |

Validation of Bioanalytical Methods Employing this compound as Internal Standard

Determination of Recovery and Matrix Effects in Biological Samples (e.g., Animal Plasma)

In quantitative bioanalysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), two critical parameters that can affect accuracy are recovery and matrix effects. Recovery refers to the efficiency of an analyte's extraction from the biological sample, while matrix effects are the alteration of ionization efficiency (suppression or enhancement) due to co-eluting endogenous components from the matrix, such as phospholipids and proteins. waters.commyadlm.org

This compound is the ideal internal standard for quantifying these parameters for Sacubitril. Because it is chemically identical to the analyte, it is assumed to have the same chromatographic behavior, extraction recovery, and ionization response in the mass spectrometer's source. nih.gov By adding a known concentration of this compound to a plasma sample before processing, it can effectively compensate for variability in both sample preparation and instrument response. waters.com

The quantitative assessment is typically performed using the post-extraction spike method. The matrix factor (MF) is calculated by comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution. An MF of <1 indicates ion suppression, while an MF of >1 signifies ion enhancement. When normalized using a stable isotope-labeled internal standard like this compound, the impact of the matrix can be precisely evaluated.

A study by Ni et al. developed and validated an LC-MS/MS method for the simultaneous determination of sacubitril, valsartan, and the active metabolite of sacubitril (LBQ657) in human plasma, using this compound as the internal standard for both sacubitril and LBQ657. scielo.brscielo.brscienceopen.comresearchgate.net The results from this study demonstrated consistent and high recovery and negligible matrix effects, underscoring the method's robustness. The internal standard-normalized matrix factors indicated no significant impact on the determination of the analytes in human plasma. scielo.br

Table 1: Recovery and Matrix Effect of Sacubitril in Human Plasma Using this compound

| Analyte | Concentration Level | Mean Recovery % (± SD) | Matrix Effect % (± SD) |

|---|---|---|---|

| Sacubitril | Low QC (6.00 ng/mL) | 95.8 ± 4.5 | 102.3 ± 3.8 |

| Sacubitril | Medium QC (1600 ng/mL) | 97.2 ± 3.9 | 101.5 ± 2.7 |

| Sacubitril | High QC (3000 ng/mL) | 96.5 ± 4.1 | 103.1 ± 3.3 |

Data derived from findings reported in studies on the simultaneous determination of Sacubitril, Valsartan, and LBQ657 in human plasma. scielo.br

Stability Testing of Analytes with Deuterated Internal Standard

Ensuring the stability of an analyte in a biological matrix throughout the entire process—from collection and storage to final analysis—is a cornerstone of bioanalytical method validation. nih.gov Stability assessments are conducted under various conditions to simulate potential real-world scenarios, including short-term (bench-top) stability, long-term frozen storage stability, and freeze-thaw stability. fda.gov

The use of this compound is integral to these evaluations. Since the deuterated standard is expected to degrade at the same rate as the non-labeled analyte under identical conditions, the ratio of the analyte's response to the internal standard's response should remain constant if the analyte is stable. Any significant change in this ratio would indicate degradation. This approach provides a reliable means to assess the analyte's integrity without being confounded by variations in sample preparation or instrument performance. nih.gov

In the validation of the LC-MS/MS method for Sacubitril, its stability in human plasma was thoroughly evaluated using this compound. The results confirmed that Sacubitril was stable under all tested conditions, with deviations well within the accepted limits of ±15%. scielo.brscienceopen.comresearchgate.net

Table 2: Stability of Sacubitril in Human Plasma using this compound as Internal Standard

| Stability Condition | Concentration Level | Mean Accuracy % (± SD) |

|---|---|---|

| Short-Term (Bench-Top) at Room Temp for 16.6 h | Low QC (6.00 ng/mL) | 103.5 ± 4.1 |

| High QC (3000 ng/mL) | 101.8 ± 3.5 | |

| Freeze-Thaw (3 cycles, -20°C to Room Temp) | Low QC (6.00 ng/mL) | 102.7 ± 3.8 |

| High QC (3000 ng/mL) | 100.9 ± 2.9 | |

| Long-Term at -20°C for 67 days | Low QC (6.00 ng/mL) | 98.5 ± 4.6 |

| High QC (3000 ng/mL) | 99.3 ± 3.7 |

Data derived from findings reported in studies on the simultaneous determination of Sacubitril, Valsartan, and LBQ657 in human plasma. scielo.brscielo.br

High-Throughput Quantitative Analysis using this compound

In drug discovery and development, the ability to analyze a large number of samples quickly and reliably is essential. High-throughput screening (HTS) requires analytical methods that are both rapid and robust. The use of this compound in LC-MS/MS methods facilitates high-throughput analysis in several ways.

Firstly, it allows for simplified and rapid sample preparation techniques, such as the "dilute-and-shoot" method or simple protein precipitation, rather than more time-consuming liquid-liquid or solid-phase extractions. scielo.br Because the deuterated internal standard accurately corrects for analytical variability, extensive cleanup is often unnecessary.

Secondly, the high selectivity of MS/MS detection, combined with the reliability afforded by the internal standard, permits the use of very short chromatographic run times. Methods have been developed with total run times as short as 1.5 to 3.0 minutes per sample. nih.govresearchgate.net This drastically increases the number of samples that can be analyzed in a single day.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is the predominant technique for the analysis of non-volatile and thermally labile compounds like Sacubitril, Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution for volatile compounds. mdpi.com Direct analysis of Sacubitril by GC-MS is not feasible due to its high molecular weight, polarity, and low volatility. Therefore, chemical derivatization is a mandatory prerequisite to convert the analyte into a more volatile and thermally stable form. jfda-online.comsigmaaldrich.com

Derivatization Strategies for Volatility Enhancement

Derivatization chemically modifies the analyte to improve its chromatographic properties. jfda-online.com Sacubitril possesses functional groups with active hydrogens—specifically a secondary amine and a carboxylic acid—that are targets for derivatization.

Common strategies that could be theoretically applied to Sacubitril include:

Silylation: This is a widely used technique where active hydrogens are replaced with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) could be used to derivatize both the carboxylic acid and amine groups on the Sacubitril molecule, significantly increasing its volatility. sigmaaldrich.comresearchgate.net

Acylation: Reagents such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) can react with the amine group to form stable, volatile fluoroacyl derivatives. jfda-online.com

Alkylation/Esterification: The carboxylic acid group can be converted to an ester (e.g., a methyl ester) using reagents like diazomethane or an alcohol in the presence of an acid catalyst to increase volatility.

For a GC-MS method, a two-step derivatization might be necessary to target both the amine and carboxylic acid functional groups effectively.

Quantitative Analysis Using Deuterated Internal Standards

If a reliable derivatization method were established for Sacubitril, this compound would be the quintessential internal standard for quantitative GC-MS analysis. It would undergo the same derivatization reaction as Sacubitril, ensuring that any variability in reaction yield is accounted for. Furthermore, it would exhibit nearly identical behavior during injection and chromatography, correcting for potential thermal degradation in the injector or losses during the chromatographic run. The distinct mass difference allows for precise quantification via mass spectrometry, analogous to its role in LC-MS/MS. jfda-online.com

Pharmacokinetic Research in Preclinical Animal Models Using Sacubitril D4

Design and Execution of Preclinical Pharmacokinetic Studies

The design of preclinical pharmacokinetic (PK) studies is fundamental to understanding how a new chemical entity like Sacubitril (B1662468) is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. These studies are essential precursors to human clinical trials and are guided by strict regulatory standards. The use of a stable isotope-labeled internal standard such as Sacubitril-d4 is crucial for the validation of the bioanalytical methods that underpin these studies.

Animal Model Selection and Justification (e.g., Rodent, Canine Models)

The selection of an appropriate animal model is a critical step in preclinical PK research. The choice is based on which species' physiological and metabolic pathways most closely resemble those of humans for the compound .

Canine Models: The Beagle dog is a frequently used non-rodent species in pharmaceutical research and has been employed in the study of Sacubitril. nih.govbiorxiv.org Canines are chosen for their larger size, which facilitates serial blood sampling, and because their cardiovascular and renin-angiotensin-aldosterone systems (RAAS) share similarities with humans, which is relevant for a cardiovascular drug like Sacubitril. biorxiv.org Studies in dogs have been used to evaluate the steady-state pharmacokinetics of Sacubitril and its effects on biomarkers. nih.gov

Rodent and Other Models: While specific in-vivo pharmacokinetic studies in rodents for Sacubitril are not detailed in the provided search results, rodents (like rats and mice) are standardly used in early drug discovery and toxicology. Furthermore, bioanalytical methods for quantifying Sacubitril have been developed using rabbit plasma, suggesting that rabbits may also serve as a potential animal model for certain preclinical evaluations. researchgate.netafricanjournalofbiomedicalresearch.com

Sampling Strategies for Pharmacokinetic Profiling in Animals

To construct a pharmacokinetic profile, biological samples, typically blood (processed to plasma or serum), are collected at various time points after drug administration. The concentration of the drug is then measured in each sample using an analytical method validated with this compound.

A typical sampling schedule involves collecting blood at predetermined intervals to capture the key phases of the drug's journey through the body:

Pre-dose: A baseline sample is taken before the drug is administered.

Absorption Phase: Frequent samples are collected shortly after administration (e.g., 0.25, 0.5, 1, 1.5, 2 hours) to characterize the rate and extent of absorption.

Distribution and Elimination Phases: Samples are collected over a longer period (e.g., 4, 6, 8, 12, 24 hours) to determine the drug's distribution and how quickly it is cleared from the body. nih.gov

In studies aiming to assess steady-state pharmacokinetics, where the drug is given repeatedly, samples are collected after several doses to ensure that the rate of drug administration equals the rate of elimination. nih.gov

Bioanalytical Sample Preparation Techniques (e.g., Protein Precipitation, Liquid-Liquid Extraction)

Before a plasma sample can be analyzed by LC-MS/MS, it must be processed to remove interfering substances, such as proteins, that can damage the equipment and compromise the results. This compound is added during this stage to account for any loss of the analyte (Sacubitril) during sample preparation.

Common techniques include:

Protein Precipitation (PPT): This is a rapid and straightforward method where an organic solvent (like acetonitrile) is added to the plasma sample. The solvent causes the proteins to precipitate out of the solution, and the supernatant containing the drug and the internal standard can be collected for analysis after centrifugation.

Solvent Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): These are more selective methods. In LLE, the plasma sample is mixed with an immiscible organic solvent. The drug partitions into the organic layer, leaving behind water-soluble components in the aqueous layer. SPE is a more advanced version of this, using a solid cartridge to selectively bind and elute the drug, providing a cleaner sample for analysis. researchgate.netafricanjournalofbiomedicalresearch.com Methods for analyzing Sacubitril in rabbit plasma have utilized SPE. researchgate.netafricanjournalofbiomedicalresearch.com

Table 1: Bioanalytical Method Parameters for Sacubitril Quantification

| Parameter | Description | Reference |

|---|---|---|

| Internal Standard | Emtricitabine (Note: this compound is the ideal standard) | researchgate.netafricanjournalofbiomedicalresearch.com |

| Sample Matrix | Rabbit Plasma | researchgate.netafricanjournalofbiomedicalresearch.com |

| Preparation Technique | Solvent Phase Extraction (SPE) | researchgate.netafricanjournalofbiomedicalresearch.com |

| Analytical Instrument | RP-UPLC (Reverse Phase - Ultra Performance Liquid Chromatography) | researchgate.netafricanjournalofbiomedicalresearch.com |

| Linearity Range (Sacubitril) | 0.2-4 µg/ml | researchgate.netafricanjournalofbiomedicalresearch.com |

Absorption Studies in Animal Systems

Absorption studies investigate the movement of a drug from the site of administration into the bloodstream. For orally administered drugs like Sacubitril, this primarily involves absorption from the gastrointestinal (GI) tract.

Gastrointestinal Absorption Mechanisms

Sacubitril is a prodrug, meaning it is administered in an inactive form and is rapidly converted by esterases in the body into its active metabolite, Sacubitrilat. fda.govnih.gov Preclinical studies are designed to understand the speed and efficiency of this process. The absorption of Sacubitril is rapid, with maximum plasma concentrations of the parent compound reached quickly after oral administration. nih.gov The absolute bioavailability of Sacubitril after oral administration has been determined to be 60% or more, a key parameter first estimated in animal studies before being confirmed in humans. fda.gov

Influence of Formulation on Preclinical Absorption

The formulation of a drug—its physical form and chemical ingredients (excipients)—can significantly impact its absorption. In preclinical development, various formulations are tested in animal models to find one that optimizes bioavailability and provides a consistent pharmacokinetic profile.

Factors investigated include:

Solubility: The formulation can include agents that enhance the solubility of the drug in the GI tract, which is often a rate-limiting step for absorption.

Dissolution Rate: The speed at which the tablet or capsule dissolves to release the drug can be controlled by the formulation.

Stability: The formulation must protect the drug from degradation in the harsh acidic environment of the stomach.

While specific data on different Sacubitril formulations in preclinical models is not publicly available, it is a standard practice to conduct such studies in species like dogs or rats to ensure the chosen formulation for clinical trials will perform as expected.

Distribution Patterns in Animal Tissues and Biofluids

Understanding where a drug and its active metabolites accumulate in the body is critical for assessing its potential efficacy and for designing toxicological studies. Preclinical studies in animal models, such as rodents and non-human primates, are the primary method for obtaining this information.

Following administration in animal models, Sacubitril is rapidly absorbed and converted to its active metabolite, LBQ657. Therefore, tissue distribution studies typically focus on quantifying the concentrations of both Sacubitril and, more importantly, LBQ657 in various organs and biofluids. Preclinical research in species such as mice and rats is instrumental in this analysis asco.orgnih.govresearchgate.net.

In these studies, this compound is administered to the animal model, and at selected time points, tissues such as the heart, liver, kidneys, lungs, and spleen are collected. The use of the deuterated label allows for precise measurement of tissue concentrations by liquid chromatography-tandem mass spectrometry (LC-MS/MS), distinguishing the drug from the biological matrix. Such studies reveal the extent of tissue penetration and identify potential sites of accumulation. Given that Sacubitril is activated in the liver and its active form, LBQ657, acts on the cardiovascular and renal systems, concentrations in these tissues are of particular interest.

Below is an illustrative table representing typical data obtained from a tissue distribution study in a rat model.

| Tissue | Concentration (ng/g or ng/mL) | Tissue-to-Plasma Ratio |

|---|---|---|

| Plasma | 850 | 1.00 |

| Kidney | 12500 | 14.71 |

| Liver | 5600 | 6.59 |

| Heart | 1100 | 1.29 |

| Lung | 2300 | 2.71 |

| Spleen | 950 | 1.12 |

Data are representative and for illustrative purposes.

Assessing the extent to which a compound crosses the blood-brain barrier (BBB) is a crucial component of preclinical pharmacokinetic profiling. The BBB is a highly selective barrier that protects the central nervous system (CNS) from exposure to xenobiotics plos.org. For drugs not intended for CNS targets, low BBB penetration is a desirable characteristic.

Preclinical studies in various species, including mice, rats, dogs, and monkeys, are used to evaluate BBB penetration, often revealing significant inter-species differences researchgate.netnih.govresearchgate.net. These differences can be attributed to variations in the expression and activity of efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) at the BBB nih.govnih.gov. Studies have shown that for the active metabolite of Sacubitril, LBQ657, penetration across the BBB is very limited. Animal models are essential for quantifying this, typically by measuring the ratio of the drug concentration in the brain or cerebrospinal fluid (CSF) to that in the plasma.

The table below illustrates the expected findings from a study assessing the BBB penetration of LBQ657 in a non-human primate model.

| Biofluid | Unbound Concentration (ng/mL) | Ratio (CSF:Plasma) |

|---|---|---|

| Plasma (Unbound) | 25.5 | 0.003 |

| Cerebrospinal Fluid (CSF) | 0.07 |

Data are representative and for illustrative purposes.

Metabolic Fate of Sacubitril in Preclinical Species Utilizing this compound

Determining how a drug is metabolized is key to understanding its efficacy, duration of action, and potential for drug-drug interactions. This compound serves as an ideal tool for these investigations, allowing for clear differentiation between the administered compound and the complex metabolic background of a biological system.

Stable isotope tracing is a powerful technique used in metabolic research to track the transformation of a molecule within a biological system nih.govmdpi.com. When this compound is administered, the deuterium (B1214612) atoms act as a stable, non-radioactive label. Any metabolite formed from this compound will retain this isotopic signature, resulting in a distinct mass shift detectable by high-resolution mass spectrometry mdpi.comnih.govfrontiersin.org.

This method allows researchers to confidently identify drug-related material in complex samples like plasma, urine, or tissue homogenates. The primary metabolic conversion of Sacubitril is its hydrolysis to the active entity, LBQ657. A study utilizing this compound would show a prominent signal corresponding to the mass of LBQ657-d4. Furthermore, this isotopic tracing approach is exceptionally sensitive for detecting minor or novel metabolites. By specifically searching for mass signals that carry the deuterium label, researchers can uncover metabolic pathways that might otherwise be missed.

The principal metabolic pathway for Sacubitril is its activation from a prodrug to its active form. Preclinical studies confirm that this conversion is achieved through hydrolysis of the ethyl ester moiety, a reaction catalyzed by carboxylesterases, which are abundant in the liver nih.gov. This rapid and efficient conversion is fundamental to the drug's mechanism of action. The use of this compound in preclinical models helps to confirm that this is the predominant pathway and to quantify the rate of conversion by monitoring the disappearance of the parent compound (this compound) and the appearance of the active metabolite (LBQ657-d4).

| Parent Compound (Prodrug) | Enzyme | Primary Active Metabolite |

|---|---|---|

| This compound | Carboxylesterases (e.g., CES1) | LBQ657-d4 |

In vitro metabolism studies are a cornerstone of preclinical drug development, providing early insights into metabolic stability and pathways. These experiments typically use subcellular fractions, such as liver microsomes, or intact cells, like hepatocytes, from preclinical species (e.g., rat, mouse, dog, monkey) nih.govresearchgate.net.

In these assays, this compound is incubated with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. By measuring the rate at which this compound is depleted over time, researchers can determine its metabolic stability. Simultaneously, the rate of formation of LBQ657-d4 is measured to characterize the kinetics of the primary activation pathway. These data are used to calculate key parameters such as the intrinsic clearance (CLint), which helps predict the hepatic clearance of the drug in vivo nih.gov.

The table below provides representative data from an in vitro study assessing the metabolic stability of Sacubitril in liver microsomes from common preclinical species.

| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Mouse | 6.5 | 115 |

| Rat | 3.6 | 194 |

Data are representative and modeled after typical experimental results for rapidly metabolized compounds nih.gov.

Excretion Pathways in Preclinical Animal Models

The elimination of a drug from the body is a critical component of its pharmacokinetic profile. In preclinical animal models, the excretion of Sacubitril, and by extension this compound, has been shown to occur through two primary pathways: renal and biliary excretion. Understanding these pathways is essential for predicting the drug's clearance and potential for accumulation.

Following oral administration, Sacubitril is rapidly converted to its active metabolite, Sacubitrilat (LBQ657). The primary route of elimination for Sacubitrilat is via the kidneys. researchgate.netnih.gov Preclinical studies in animal models, such as rats, are crucial for elucidating the specific mechanisms of renal clearance. While detailed mechanistic studies on Sacubitril's renal handling are not extensively published, the process is generally understood to involve a combination of glomerular filtration and active tubular secretion.

Glomerular filtration allows for the passage of small molecules from the blood into the renal tubules. As Sacubitrilat is a relatively small molecule, it is expected to be freely filtered at the glomerulus. Subsequent processes in the renal tubules can further influence its rate of excretion. Active tubular secretion, a carrier-mediated process, can transport the drug from the blood into the tubular fluid, enhancing its elimination. Conversely, tubular reabsorption can return the drug to the systemic circulation, reducing its clearance. The significant renal elimination of Sacubitrilat suggests that active secretion likely plays a role in its clearance.

In studies with Dahl salt-sensitive rats, a model for salt-sensitive hypertension and renal disease, administration of Sacubitril has been shown to impact renal function, although these studies primarily focused on pharmacodynamic endpoints rather than detailing clearance mechanisms. nih.gov

In addition to renal clearance, biliary excretion serves as another important pathway for the elimination of Sacubitril and its metabolites. This process involves the transport of the drug from the liver into the bile, which is then released into the small intestine. For valsartan, the other component of the combination drug Sacubitril/valsartan, the biliary route is the main pathway of elimination. researchgate.netnih.gov While Sacubitril is predominantly eliminated via the kidneys, a portion of the dose is also cleared through the biliary system.

Enterohepatic recirculation is a phenomenon that can occur following biliary excretion. scilit.comresearchgate.netwikipedia.org This process involves the reabsorption of the drug from the intestine back into the systemic circulation, which can prolong the drug's half-life and exposure. scilit.comresearchgate.netwikipedia.org This can happen if the drug, after being excreted in the bile (often as a conjugate), is chemically modified by gut bacteria back to a form that can be reabsorbed. While the potential for enterohepatic recirculation of Sacubitril has been considered, its clinical significance in preclinical models has not been extensively detailed in publicly available literature.

Pharmacokinetic Modeling and Simulation in Preclinical Research

Pharmacokinetic modeling and simulation are powerful tools used in preclinical drug development to understand and predict the behavior of a drug in the body. These methods allow researchers to analyze complex concentration-time data and to extrapolate findings from animal studies to humans.

Two primary approaches are used to analyze pharmacokinetic data from preclinical animal studies: non-compartmental analysis (NCA) and compartmental analysis. researchgate.netallucent.comgdddrjournal.com

Non-Compartmental Analysis (NCA) is a model-independent method that makes minimal assumptions about the drug's distribution and elimination processes. allucent.comdjnavarro.net It relies on the direct calculation of key pharmacokinetic parameters from the observed plasma concentration-time data. mathworks.com This approach is often used in early drug development due to its simplicity and robustness. allucent.com

Key parameters typically determined by NCA include:

Maximum Plasma Concentration (Cmax): The highest observed concentration of the drug in the plasma.

Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

Area Under the Curve (AUC): A measure of the total drug exposure over time.

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Half-life (t½): The time required for the drug concentration in the plasma to decrease by half.

| PK Parameter | Description |

|---|---|

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Total drug exposure over time |

| CL | Volume of plasma cleared of drug per unit time |

| Vd | Apparent volume of distribution |

| t½ | Elimination half-life |

Compartmental Analysis involves fitting the plasma concentration-time data to a mathematical model that describes the body as a series of interconnected compartments. gdddrjournal.com This approach can provide a more detailed understanding of the drug's distribution and elimination kinetics. One-, two-, and multi-compartment models are commonly used. While more complex, compartmental models can be used for simulations to predict drug concentrations under different dosing regimens.

In a preclinical study in Beagle dogs, pharmacokinetic parameters for Sacubitril (as its active metabolite Sacubitrilat) and valsartan were determined following oral administration of Sacubitril/valsartan. biorxiv.orgnih.gov

| Compound | Dose Group | Cmax (ng/mL) | AUC (ng*h/mL) |

|---|---|---|---|

| Sacubitrilat | Low Dose | Data Not Available | Data Not Available |

| Sacubitrilat | High Dose | 1770 ± 380 | 10100 ± 2200 |

| Valsartan | Low Dose | Data Not Available | Data Not Available |

| Valsartan | High Dose | 3980 ± 1230 | 24100 ± 7600 |

Data presented as mean ± standard deviation. biorxiv.orgnih.gov

Allometric scaling is a mathematical technique used to predict human pharmacokinetic parameters from data obtained in preclinical animal studies. youtube.comchemsafetypro.comnih.gov This method is based on the principle that many physiological and metabolic processes scale across species in a predictable manner related to body weight. chemsafetypro.com The general allometric equation is:

Y = a * W^b

Where:

Y is the pharmacokinetic parameter of interest (e.g., clearance, volume of distribution).

W is the body weight.

'a' is the allometric coefficient.

'b' is the allometric exponent.

By determining the relationship between a pharmacokinetic parameter and body weight across several animal species (e.g., mouse, rat, dog), a regression line can be established. This relationship can then be extrapolated to predict the corresponding parameter in humans. For clearance, the exponent 'b' is often close to 0.75, reflecting the relationship between metabolic rate and body surface area. chemsafetypro.com

While allometric scaling is a valuable tool in drug development, it has its limitations. nih.gov The accuracy of the predictions can be influenced by interspecies differences in drug metabolism and transport. Therefore, predictions from allometric scaling are considered theoretical and must be confirmed in human clinical trials. For a compound like Sacubitril, where renal clearance is a major elimination pathway, scaling of renal blood flow and glomerular filtration rate across species would be important considerations in a more sophisticated allometric scaling approach.

Mechanistic and Preclinical Pharmacodynamic Investigations Involving Sacubitril D4 Analogs

Organ-Specific Effects in Preclinical Animal Models

Cardiovascular Remodeling Modulation in Animal Models of Disease (e.g., Heart Failure, Hypertension)

Cardiovascular remodeling, a complex process of structural and functional changes in the heart and blood vessels, is a hallmark of diseases like heart failure and hypertension. Preclinical investigations in relevant animal models, such as spontaneously hypertensive rats (SHR), are vital for evaluating the efficacy of therapeutic interventions aimed at mitigating this remodeling google.comgoogle.com. NEP inhibitors, frequently studied in combination with other agents like valsartan, have demonstrated beneficial effects in preclinical models of hypertension and heart failure google.comgoogle.comgoogle.comgoogle.com. Although specific studies detailing the direct use of Sacubitril-d4 to investigate the mechanisms of cardiovascular remodeling are not explicitly presented in the available data, deuterated analogs are indispensable for conducting robust pharmacokinetic and pharmacodynamic profiling. This profiling is crucial for a comprehensive evaluation of how NEP inhibitors influence cardiovascular parameters and structural alterations in disease progression. The ability to accurately track drug concentrations and tissue distribution, facilitated by labeled compounds, underpins the detailed investigation of their impact on disease management and cardiovascular health.

Neurohumoral Axis Modulation in Preclinical Systems

The neurohumoral axis plays a critical role in maintaining cardiovascular and renal homeostasis, and its dysregulation is implicated in various pathological conditions. NEP inhibitors are known to modulate this axis, notably through their interaction with natriuretic peptides google.comgoogle.com. Preclinical studies have explored the activity of NEP inhibitors by measuring parameters such as atrial natriuretic factor (ANF) degrading activity and plasma ANF levels, both in the presence and absence of NEP inhibition google.comgoogle.com. The precise quantification of drug concentrations and their resultant effects on these neurohumoral mediators is paramount for understanding these interactions. Deuterated analogs, such as this compound, serve as essential tools in these investigations, enabling accurate pharmacokinetic and pharmacodynamic analyses that are critical for elucidating the modulation of the neurohumoral axis by NEP inhibitors in preclinical systems.

Role of Deuterated Analogs in Tracing Bioavailability and Target Engagement in Preclinical Studies

Deuterated analogs, exemplified by this compound, are indispensable for accurately tracing drug bioavailability and assessing target engagement in preclinical research. Their primary utility lies in their application as internal standards within highly sensitive bioanalytical methodologies, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). These advanced methods permit the precise and accurate quantification of the parent drug and its metabolites in various biological matrices, such as plasma.

Research efforts have focused on the development and validation of such LC-MS/MS methods for sacubitril (B1662468) and its active metabolite, LBQ657, with deuterated internal standards like this compound and Valsartan-d3 being employed researchgate.netresearchgate.net. This strategic use of labeled compounds is crucial for conducting robust pharmacokinetic studies, providing reliable data on absorption, distribution, metabolism, and excretion (ADME) profiles.

The validation of these bioanalytical methods highlights their reliability and sensitivity. For instance, a validated LC-MS/MS method demonstrated a linear calibration curve for the analytes over a concentration range of 5–1000 ng/mL, with a high correlation coefficient (r) of 0.9996 researchgate.net. Furthermore, the precision and accuracy of the quantification were rigorously assessed. Intra- and inter-day precision, expressed as relative standard deviation (RSD%), were reported to be less than 6.1%, while accuracy, measured as relative error (RE%), ranged from -3.0% to 2.5% researchgate.net. Another validation study reported comparable results, with within-day accuracy values ranging from 86.8% to 115.0% and a precision of less than 10.4%, alongside between-day accuracy values between 89.7% and 111.9% with a precision of less than 7.4% researchgate.net. These metrics collectively underscore the reliability of this compound as an internal standard for precise pharmacokinetic profiling in preclinical investigations. By enabling the accurate measurement of drug concentrations, this compound significantly aids in understanding the correlation between drug exposure and pharmacological effect, thereby contributing to the assessment of target engagement.

Bioanalytical Method Validation Data for Sacubitril Quantification

Table 1: Bioanalytical Method Validation Parameters for Sacubitril Quantification (using this compound as internal standard)

| Parameter | Value | Reference |

| Linear Concentration Range | 5–1000 ng/mL | researchgate.net |

| Correlation Coefficient (r) | 0.9996 | researchgate.net |

| Intra-day Precision (RSD%) | < 6.1% | researchgate.net |

| Inter-day Precision (RSD%) | < 6.1% | researchgate.net |

| Intra-day Accuracy (RE%) | -3.0% to 2.5% | researchgate.net |

| Inter-day Accuracy (RE%) | -3.0% to 2.5% | researchgate.net |

Table 2: Bioanalytical Method Validation Parameters for Sacubitril Quantification (alternative study)

| Parameter | Value | Reference |

| Within-day Accuracy | 86.8% to 115.0% | researchgate.net |

| Within-day Precision | < 10.4% | researchgate.net |

| Between-day Accuracy | 89.7% to 111.9% | researchgate.net |

| Between-day Precision | < 7.4% | researchgate.net |

Impurity Profiling and Quality Control Research

Identification and Quantification of Sacubitril-Related Impurities

Impurities in Sacubitril (B1662468) can originate from various sources, including the manufacturing process, degradation of the drug substance, or interaction with other components in the formulation. synthinkchemicals.com These impurities, even in trace amounts, can potentially affect the efficacy and safety of the final drug product. veeprho.com Therefore, their precise identification and quantification are regulatory requirements.

Sacubitril-d4 is a deuterium-labeled analog of Sacubitril that is frequently used as an internal standard for the quantification of Sacubitril in analytical and pharmacokinetic studies. veeprho.com The use of a stable isotope-labeled internal standard like this compound enhances the accuracy and precision of analytical techniques, particularly mass spectrometry and liquid chromatography. veeprho.com It allows for the exact measurement of the parent drug in various matrices, including biological samples, by correcting for variations during sample preparation and analysis. veeprho.com

Beyond the parent compound, other deuterated analogs of Sacubitril-related impurities, such as (2S, 4S)-Sacubitril-d4 and Sacubitril Impurity 4-d4, are also synthesized. axios-research.com These specific deuterated impurity standards are crucial for accurately identifying and quantifying known impurities during quality control testing. axios-research.com They serve as benchmark reference points in analytical procedures, ensuring that methods for impurity detection are sensitive and specific. synthinkchemicals.com

Table 1: Examples of Deuterated Sacubitril Standards

| Compound Name | CAS Number | Molecular Formula | Application |

|---|---|---|---|

| This compound | 1884269-07-1 | C₂₄H₂₅D₄NO₅ | Internal standard for Sacubitril quantification veeprho.comaxios-research.com |

| (2S, 4S)-Sacubitril-d4 | N/A | C₂₄H₂₅D₄NO₅ | Reference standard for impurity profiling axios-research.com |

A variety of sophisticated analytical techniques are employed to detect and characterize impurities in Sacubitril. High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) are the most common methods used for the separation and quantification of Sacubitril and its related substances. daicelpharmastandards.comneuroquantology.com

These chromatographic methods are often developed as stability-indicating, meaning they can separate the API from its degradation products and process-related impurities. researchgate.net Key parameters for these methods are meticulously optimized to achieve effective separation.

Table 2: Common Chromatographic Conditions for Sacubitril Impurity Analysis

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Column | C18 (e.g., Waters X Bridge, Phenomenex Gemini-NX) neuroquantology.comworldsresearchassociation.com | Provides separation based on hydrophobicity. |

| Mobile Phase | Gradient elution with a buffer (e.g., Disodium Hydrogen Phosphate, Trifluoroacetic acid) and an organic solvent (e.g., Acetonitrile, Methanol) neuroquantology.combohrium.com | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 0.6 - 1.5 mL/min worldsresearchassociation.comjapsonline.com | Controls the speed of the separation process. |

| Detection | UV Detector at wavelengths like 254 nm or 278 nm neuroquantology.combohrium.com | Monitors the elution of compounds that absorb UV light. |

| Column Temperature | Maintained at a constant temperature (e.g., 30°C or 45°C) worldsresearchassociation.combohrium.com | Ensures reproducibility of retention times. |

For the structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. bohrium.com High-Resolution Mass Spectrometry (HRMS) provides accurate mass data, which helps in determining the elemental composition of an impurity. worldsresearchassociation.com

Forced Degradation Studies and Stability-Indicating Methods

Forced degradation, or stress testing, is a critical component of drug development that helps to understand the intrinsic stability of a drug substance. researchgate.net It involves subjecting the drug to harsh conditions to accelerate its decomposition. The data from these studies are essential for developing stability-indicating analytical methods. japsonline.com

Studies have shown that Sacubitril is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions. japsonline.comamazonaws.comamazonaws.com It is generally found to be stable under thermal and photolytic stress. japsonline.comamazonaws.com

Under acidic and basic conditions, hydrolysis is a major degradation pathway, leading to the formation of specific degradation products. bohrium.comproquest.com For instance, in acid degradation (e.g., using 1N HCl), impurity-1 (m/z 383.44) has been identified. bohrium.com In base degradation (e.g., using 0.1 N NaOH), both impurity-1 and impurity-5 (m/z 265.35) are formed. bohrium.com Oxidative stress, induced by agents like hydrogen peroxide, also leads to the formation of distinct degradation products. researchgate.net The degradation pathways of deuterated analogs like this compound are expected to mirror those of the non-labeled compound, with the deuterium (B1214612) labels serving as tracers to help identify the resulting fragments in mass spectrometry analysis.

Table 3: Summary of Sacubitril Forced Degradation Findings

| Stress Condition | Reagents/Conditions | Observation | Major Degradation Products Identified |

|---|---|---|---|

| Acid Hydrolysis | 0.5 N or 1N HCl at elevated temperatures bohrium.comresearchgate.net | Significant degradation observed amazonaws.comproquest.com | Impurity-1 (m/z 383.44), DIA-SAC, Cyc-SAC bohrium.comjapsonline.com |

| Base Hydrolysis | 0.1 N or 0.5 N NaOH bohrium.comresearchgate.net | Significant degradation observed amazonaws.comproquest.com | Impurity-1 (m/z 383.44), Impurity-5 (m/z 265.35) bohrium.com |

| Oxidation | 5% or 15% H₂O₂ japsonline.comresearchgate.net | Degradation observed researchgate.net | DIA-SAC, Cyc-SAC, other unknown products japsonline.com |

| Thermal | Heat at 60°C or 80°C japsonline.comresearchgate.net | Generally stable japsonline.comamazonaws.com | No significant degradation products formed. |

| Photolytic | UV light exposure researchgate.net | Generally stable japsonline.comamazonaws.com | No significant degradation products formed. |

The insights gained from forced degradation studies are used to develop and validate stability-indicating analytical methods, predominantly using RP-HPLC or UHPLC. worldsresearchassociation.comjapsonline.com The primary goal of these methods is to achieve a clear separation between the intact drug, its impurities, and all degradation products. indexcopernicus.com

Validation of these methods is performed according to International Council for Harmonisation (ICH) guidelines. neuroquantology.comworldsresearchassociation.com This process ensures the method is reliable and includes testing for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). worldsresearchassociation.comresearchgate.net A validated stability-indicating method proves that it can accurately measure the drug substance without interference from any degradants. bohrium.com

Analytical Quality Control Applications for this compound

In the context of analytical quality control, this compound is an essential tool for ensuring the accuracy and reliability of test results. Its primary application is as an internal standard in chromatographic assays designed to quantify Sacubitril in bulk drug material and finished pharmaceutical products. veeprho.com

By adding a known amount of this compound to both standard and sample solutions, analysts can compensate for potential variability in sample injection volume and detector response. This is particularly critical in LC-MS analysis, where it corrects for matrix effects that can suppress or enhance the ionization of the target analyte. The use of this compound in routine quality control testing and stability studies helps to guarantee that the reported purity and potency of Sacubitril are accurate, ensuring the product meets its specifications and is safe for patient use. axios-research.com Furthermore, labeled compounds are used to quantify the efficacy of Sacubitril in bioanalytical research, such as bioequivalence studies. daicelpharmastandards.com

Use in Analytical Method Development and Validation (AMV)

The development of robust and reliable analytical methods is a cornerstone of pharmaceutical science, ensuring that the concentration of an active ingredient can be accurately measured in various matrices. This compound plays a pivotal role as an internal standard in the development and validation of such methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). scielo.brnih.govresearchgate.net

Internal standards are essential for correcting variations that can occur during sample preparation and analysis. wisdomlib.org Deuterated standards like this compound are considered the gold standard for these applications because their physicochemical properties are nearly identical to the unlabeled analyte, Sacubitril. clearsynth.com This similarity ensures that this compound behaves in the same manner as Sacubitril during extraction, chromatography, and ionization, thus effectively compensating for any variability in the analytical process. clearsynth.comresearchgate.net

The use of this compound in AMV helps to establish key validation parameters, including:

Accuracy: By adding a known concentration of this compound to calibration standards and quality control samples, analysts can ensure that the method provides true and accurate results for Sacubitril.

Precision: this compound helps to minimize the impact of random variations in the analytical process, leading to improved precision of the measurements.

Linearity: The use of an internal standard helps to establish a linear relationship between the concentration of the analyte and the instrument response over a defined range.

Matrix Effects: In complex biological matrices such as plasma, other endogenous components can interfere with the ionization of the analyte, leading to ion suppression or enhancement. As this compound is similarly affected by these matrix effects, its use allows for accurate quantification of Sacubitril. clearsynth.com

A summary of key parameters from a validated LC-MS/MS method for the simultaneous quantification of Sacubitril and its active metabolite, using this compound as an internal standard, is presented in the table below.

| Parameter | Sacubitril | Internal Standard (this compound) |

| Linearity Range | 2.00-4000 ng/mL | 600 ng/mL |

| Accuracy | Within acceptable limits | Not Applicable |

| Precision | Within acceptable limits | Not Applicable |

| Matrix Effect | Compensated by internal standard | Experiences similar matrix effects |

| Recovery | Within acceptable limits | Tracks recovery of the analyte |

This table is a representation of typical data found in validated bioanalytical methods. scielo.br

Role in Quality Control (QC) during Synthesis and Formulation Stages (Pre-clinical)

The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. veeprho.com this compound is an invaluable tool in the quality control of Sacubitril during its synthesis and formulation, particularly in the pre-clinical stages of development.

During the synthesis of Sacubitril, various process-related impurities and degradation products can be formed. veeprho.com Analytical methods are required to detect and quantify these impurities to ensure they are below acceptable limits. This compound can be used as an internal standard in these methods to accurately quantify known impurities. By spiking a known amount of this compound into a sample of the Sacubitril API or formulation, any variations in the analytical procedure can be normalized, allowing for precise determination of impurity levels.

The use of deuterated compounds in this context is crucial for:

Impurity Profiling: Establishing a comprehensive understanding of the impurities present in the drug substance and drug product.

Process Monitoring: Tracking the levels of specific impurities throughout the manufacturing process to ensure consistency and identify any potential issues.

Stability Studies: Assessing the degradation of Sacubitril under various stress conditions (e.g., heat, light, humidity) by accurately quantifying the formation of degradation products over time. pharmaffiliates.com

The table below illustrates the application of this compound in the quality control of Sacubitril.

| Application | Role of this compound |

| Impurity Quantification | Serves as an internal standard for the accurate measurement of known process-related impurities and degradation products. |

| Process Validation | Helps to demonstrate the consistency and reproducibility of the manufacturing process by ensuring impurity levels are consistently within specification. |

| Stability Testing | Enables precise quantification of degradants formed during stability studies, providing critical data on the shelf-life of the drug product. |

Traceability to Pharmacopeial Standards

Pharmacopeial standards, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide official reference standards for active pharmaceutical ingredients and their impurities. usp.orgedqm.eu These standards are used to ensure the quality and consistency of medicines.

While Sacubitril and some of its impurities are available as reference standards from various suppliers, and some of these are listed in pharmacopoeias, this compound itself is not currently listed as an official pharmacopeial standard in the USP or EP. pharmacompass.comlgcstandards.comusp.orgtusnovics.pl The USP does offer a "(2S,4R)-Sacubitril" as a "Pharmaceutical Analytical Impurity (PAI)" which is an analytical material and not an official USP Reference Standard. usp.org

However, commercial suppliers of this compound often produce it to high purity and characterize it extensively. This well-characterized this compound can then be used as an in-house or secondary reference standard. The traceability of these in-house standards to primary pharmacopeial standards for Sacubitril is established through rigorous analytical testing. This ensures that the quantification of Sacubitril using this compound as an internal standard is accurate and reliable, and the results are comparable across different laboratories and manufacturing sites.

The relationship between this compound and pharmacopeial standards is summarized below.

| Standard Type | Status of this compound |

| United States Pharmacopeia (USP) | Not listed as an official reference standard. |

| European Pharmacopoeia (EP) | Not listed as an official reference standard. |

| In-house/Secondary Reference Standard | Widely used as a well-characterized internal standard for methods that are validated against official pharmacopeial standards for Sacubitril. |

Future Directions and Emerging Research Avenues for Sacubitril D4

Advancements in Isotopic Labeling Technologies for Complex Molecules

The synthesis of isotopically labeled compounds like Sacubitril-d4 is foundational to their use in research. Historically, incorporating isotopes into complex molecules required lengthy synthetic routes. However, recent breakthroughs in isotopic labeling are streamlining this process, making it more efficient and versatile. musechem.com

One of the most significant advancements is late-stage functionalization (LSF) . This approach introduces isotopic labels, such as deuterium (B1214612), at the final stages of a molecule's synthesis. musechem.comopenmedscience.com For a complex molecule like Sacubitril (B1662468), LSF minimizes the number of synthetic steps involving the isotope, which reduces time, cost, and radioactive waste in cases where radioisotopes are used. musechem.comopenmedscience.com

Another key innovation is the refinement of hydrogen isotope exchange (HIE) methods. nih.gov These techniques allow for the direct replacement of hydrogen atoms with deuterium on an existing molecular scaffold. nih.govosti.gov Modern HIE protocols, including metal-catalyzed and photocatalytic systems, offer high selectivity, enabling the precise placement of deuterium atoms. nih.govchemrxiv.org Such precision is critical for studying specific metabolic pathways or creating deuterated drugs with optimized properties. acs.org These advanced methods promise to facilitate easier and more efficient access to complex deuterated molecules like this compound, broadening their availability for sophisticated research applications. acs.org

Novel Analytical Techniques for Quantitative Analysis of Deuterated Compounds

The accurate quantification of deuterated compounds is paramount to their function in research. The gold-standard technique for analyzing this compound, alongside its non-labeled counterpart and its active metabolite LBQ657, is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . scienceopen.comscielo.brscielo.br This method offers exceptional sensitivity and specificity, which is crucial for measuring low concentrations of analytes in complex biological matrices like plasma. texilajournal.com

Recent research has focused on optimizing LC-MS/MS methods to be faster and more efficient. For instance, studies have successfully developed rapid and reproducible methods that significantly shorten chromatographic run times and simplify sample preparation procedures, such as using a straightforward protein precipitation step instead of more laborious liquid-liquid extractions. scielo.brsemanticscholar.orgnih.gov These advancements not only increase throughput for pharmacokinetic studies but also reduce costs. kcasbio.com

The core utility of this compound in these analyses is its role as a stable isotope-labeled internal standard (SIL-IS). clearsynth.com Because it is nearly identical chemically and physically to Sacubitril, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. texilajournal.comkcasbio.com This allows it to correct for variations in sample preparation and matrix effects—interference from other compounds in the sample—ensuring highly accurate and precise quantification of the target analyte. clearsynth.comwisdomlib.org

| Parameter | Method 1 scielo.brnih.gov | Method 2 scienceopen.comscielo.br |

| Analytical Technique | LC-MS/MS | LC-MS/MS |

| Chromatography Column | Hypersil Gold C18 | Ultimate® XB-C18 |

| Run Time | 1.50 minutes | Not Specified |

| Sample Preparation | Protein Precipitation with Acetonitrile | Protein Precipitation |

| Internal Standards Used | Telmisartan (for Sacubitril & Valsartan) | This compound, Valsartan-d3 |

| Linearity Range (Sacubitril) | 0.5-20000 ng/mL | 2.00-4000 ng/mL |

Expanded Applications in Preclinical Drug Discovery and Development

Currently, the primary role of this compound is as an internal standard in pharmacokinetic (PK) studies, which are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME). nih.govosti.govresearchgate.net The precise data generated using this compound allows researchers to build accurate models of how Sacubitril and its active metabolite behave in the body. nih.gov

However, an emerging and significant future application lies in the "deuterium switch" or "deuterium-enhanced" drug development strategy. nih.govacs.org This approach involves replacing hydrogen atoms at specific sites of a drug molecule with deuterium to alter its metabolic profile. uniupo.it The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes. acs.orgjuniperpublishers.com

This strategy could be applied to Sacubitril itself. By creating a deuterated version of the drug intended for therapeutic use, it might be possible to:

Improve the pharmacokinetic profile , potentially leading to a longer half-life and allowing for less frequent dosing. nih.govacs.org

Reduce the formation of unwanted or toxic metabolites by blocking or slowing metabolism at specific "soft spots" on the molecule. acs.orgjuniperpublishers.com

Increase drug exposure without increasing the dose, which could enhance therapeutic efficacy. nih.gov

Future preclinical research could therefore explore this compound not just as an analytical tool, but as a potential new chemical entity with superior pharmacological properties compared to its non-deuterated parent compound. nih.govuniupo.it

Integration of Deuterated Analogs in Systems Pharmacology Approaches

This is where deuterated analogs like this compound play a critical, albeit indirect, role. By enabling highly accurate and precise quantification of drug and metabolite concentrations in biological samples, this compound provides the high-quality pharmacokinetic data that is essential for building and validating robust systems pharmacology models. clearsynth.comnih.gov

For a drug like Sacubitril, which acts on the complex renin-angiotensin-aldosterone and natriuretic peptide systems, systems pharmacology models can help elucidate its multifaceted mechanism of action and predict patient responses. The reliable concentration-time data obtained using this compound as an internal standard ensures that these models are based on a solid empirical foundation, leading to more accurate simulations of the drug's therapeutic and off-target effects.

Role in Mechanistic Toxicology Studies (Pre-clinical, Non-Clinical)

Mechanistic toxicology aims to understand how a substance exerts toxic effects at a molecular level. nih.gov Deuterated compounds are valuable tools in these non-clinical safety studies in two primary ways. acs.org

First, similar to its role in PK studies, this compound can be used as an internal standard to ensure accurate measurement of drug exposure in toxicology experiments. afmps.be This allows for a precise correlation between drug concentration in tissues and any observed toxicity, which is a critical component of a thorough safety assessment.